molecular formula C8H8FNO2 B13076608 4-Fluoro-3-hydroxy-N-methylbenzamide

4-Fluoro-3-hydroxy-N-methylbenzamide

Cat. No.: B13076608
M. Wt: 169.15 g/mol
InChI Key: QYYLYVLOTLBRSP-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxy-N-methylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and an N-methyl substituent on the benzamide moiety. Such features may influence its physicochemical properties, such as solubility, melting point, and reactivity, as well as its biological activity, particularly in metal coordination or receptor binding.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-fluoro-3-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8FNO2/c1-10-8(12)5-2-3-6(9)7(11)4-5/h2-4,11H,1H3,(H,10,12)

InChI Key

QYYLYVLOTLBRSP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzoic acid.

    Hydroxylation: The 4-fluorobenzoic acid undergoes hydroxylation to introduce the hydroxyl group at the 3-position, forming 4-fluoro-3-hydroxybenzoic acid.

    Amidation: The 4-fluoro-3-hydroxybenzoic acid is then reacted with methylamine under appropriate conditions to form 4-Fluoro-3-hydroxy-N-methylbenzamide.

Industrial Production Methods

Industrial production methods for 4-Fluoro-3-hydroxy-N-methylbenzamide may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluoro-3-oxo-N-methylbenzamide.

    Reduction: Formation of 4-fluoro-3-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences and similarities between 4-Fluoro-3-hydroxy-N-methylbenzamide and related compounds:

Compound Name Substituents/Functional Groups Key Structural Differences
4-Fluoro-3-hydroxy-N-methylbenzamide 4-F, 3-OH, N-Me Baseline for comparison
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃, N-(4-ClPh) Methoxy and chlorophenyl groups enhance fluorescence
4-Fluoro-N-[3-(2-fluorophenyl)-...]benzamide 4-F, thienylidene group Thienylidene moiety introduces planarity and crystallinity
3-Fluoro-N-(4-{7-methylimidazo[...]phenyl)benzamide 3-F, imidazopyrimidine, N-aryl Bulky heterocyclic substituent affects bioactivity
3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide 3-OH, 4-I, N-MeO, N-Me Iodo substituent increases steric hindrance

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility Key Observations
4-Fluoro-3-hydroxy-N-methylbenzamide ~169.15 (calc.) Not reported Moderate (inferred) Hydroxyl group may enhance water solubility vs. non-polar analogs
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ~289.75 (calc.) Not reported High in DMSO Methoxy group increases fluorescence intensity
4-Fluoro-N-[3-(2-fluorophenyl)-...]benzamide 330.35 Not reported Low (crystalline) Orthorhombic crystal system (P2₁2₁2₁)
3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide ~335.12 (calc.) Not reported Low (steric hindrance) Iodo substituent reduces solubility vs. fluoro analogs

Biological Activity

4-Fluoro-3-hydroxy-N-methylbenzamide is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-3-hydroxy-N-methylbenzamide is C9_9H10_10FNO\ and it has a molecular weight of approximately 169.15 g/mol. The compound features a fluorine atom at the para position and a hydroxyl group at the meta position relative to the amide functional group, which significantly influences its biological interactions.

Research indicates that 4-fluoro-3-hydroxy-N-methylbenzamide exhibits various biological activities primarily through its interactions with enzymes and receptors. The presence of the hydroxyl group allows for the formation of hydrogen bonds, while the fluorine atom enhances hydrophobic interactions, thereby increasing binding affinity to biological macromolecules. This dual functionality makes it a candidate for modulating enzyme activities or receptor functions, leading to diverse pharmacological effects.

Enzyme Inhibition

One notable area of study is the compound's potential as an inhibitor of specific enzymes involved in steroid metabolism. For instance, it has been shown to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), which play crucial roles in the activation of steroid hormones. Inhibitors of these enzymes are being explored for therapeutic applications in conditions like prostate cancer .

Case Studies

  • Antibacterial Activity : Preliminary studies have evaluated the antibacterial properties of 4-fluoro-3-hydroxy-N-methylbenzamide against various bacterial strains. Results indicated moderate activity, suggesting potential as a lead compound for antibiotic development.
  • Structure-Activity Relationship (SAR) : A detailed SAR study outlined how modifications to the compound's structure affect its biological activity. For example, compounds lacking either the fluorine or hydroxyl group showed significantly reduced binding affinities to target enzymes, highlighting the importance of these functional groups in maintaining bioactivity .

Comparative Analysis

To better understand the uniqueness of 4-fluoro-3-hydroxy-N-methylbenzamide, a comparison with structurally similar compounds is insightful:

Compound NameKey DifferencesBiological Activity
4-Fluoro-N-methylbenzamideLacks hydroxyl groupReduced affinity
3-Hydroxy-N-methylbenzamideLacks fluorine atomLower hydrophobicity
4-Fluoro-3-methoxy-N-methylbenzamideContains methoxy instead of hydroxyl groupAltered interaction profile

This table illustrates how structural differences impact biological activity and binding characteristics.

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